molecular formula C17H17N3O3 B3860262 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 351443-65-7

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B3860262
CAS No.: 351443-65-7
M. Wt: 311.33 g/mol
InChI Key: MVMDZOYRMGYXDV-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C24H23N3O3 and a molecular weight of 401.469 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzylidene moiety.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzylidene moiety may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern on the benzylidene moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its electron-donating properties, potentially increasing its interaction with biological targets .

Properties

IUPAC Name

N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-3-7-14(8-4-12)19-16(21)17(22)20-18-11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMDZOYRMGYXDV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351443-65-7
Record name 2-(2-(4-METHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.